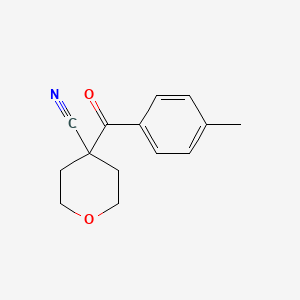

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile

描述

属性

分子式 |

C14H15NO2 |

|---|---|

分子量 |

229.27 g/mol |

IUPAC 名称 |

4-(4-methylbenzoyl)oxane-4-carbonitrile |

InChI |

InChI=1S/C14H15NO2/c1-11-2-4-12(5-3-11)13(16)14(10-15)6-8-17-9-7-14/h2-5H,6-9H2,1H3 |

InChI 键 |

BQTIUBFOFXQVHL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |

产品来源 |

United States |

准备方法

Base-Promoted Domino Cyclization

A method adapted from the synthesis of 2H-pyran-3-carbonitriles involves treating 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile in the presence of piperidine or pyrrolidine under basic conditions. For example:

- Reactants : 3,3-bis(methylthio)-1-(4-methylphenyl)prop-2-en-1-one (1 mmol), malononitrile (1 mmol).

- Conditions : DMF, powdered KOH (1.2 mmol), 100°C, 1–2 h.

- Mechanism : Base-induced elimination of methanethiol generates an α,β-unsaturated ketone, which undergoes Michael addition with malononitrile, followed by intramolecular cyclization to form the tetrahydropyran ring.

Yield : 60–75% after recrystallization (methanol).

Functionalization at the C-4 Position

Friedel-Crafts Acylation for 4-Methylbenzoyl Installation

The 4-methylbenzoyl group is introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst:

- Reactants : 4-Methyltetrahydro-2H-pyran-4-carbonitrile (1 mmol), 4-methylbenzoyl chloride (1.2 mmol).

- Conditions : Anhydrous AlCl₃ (1.5 eq), dichloroethane, reflux (80°C, 4 h).

- Workup : Quenching with ice-water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

Nucleophilic Substitution with Cyanide

Alternative routes employ displacement reactions to introduce the nitrile group post-cyclization:

- Reactants : 4-Bromo-tetrahydro-2H-pyran-4-carbonyl-4-methylbenzene (1 mmol), KCN (2 mmol).

- Conditions : DMSO, 120°C, 12 h under nitrogen.

- Mechanism : SN2 displacement of bromide by cyanide ion, facilitated by polar aprotic solvents.

Yield : 50–55%; limited by competing elimination side reactions.

Integrated Multi-Step Synthesis

A convergent synthesis combining cyclization and acylation steps demonstrates higher efficiency:

Step 1 : Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

- Procedure : Alkylation of tetrahydro-4H-pyran-4-carbonitrile with iodomethane (1.2 eq) in THF using LDA (2 eq) at −78°C.

- Yield : 85% after distillation.

Step 2 : Friedel-Crafts Acylation (as described in Section 3.1)

Overall Yield : 61% (two steps).

Comparative Analysis of Synthetic Routes

Mechanistic and Optimization Insights

- Solvent Effects : DMF enhances reaction rates in cyclization steps due to high polarity and ability to stabilize enolate intermediates.

- Catalyst Loading : Excess AlCl₃ (>1.5 eq) in Friedel-Crafts acylation leads to tar formation; optimal at 1.2–1.5 eq.

- Temperature Control : Maintaining 100°C in domino cyclization prevents premature decomposition of malononitrile.

化学反应分析

Types of Reactions

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted tetrahydro-2H-pyran derivatives.

科学研究应用

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of fine chemicals and as a building block in material science

作用机制

The mechanism of action of 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups (e.g., -Cl, -Br) : May improve metabolic stability but could reduce solubility due to increased hydrophobicity .

Physicochemical Properties

Spectral and analytical data from analogous compounds provide insights:

- Infrared (IR) Spectroscopy: Carbonyl (C=O) stretches in benzoyl derivatives appear near 1670–1700 cm⁻¹ (e.g., 1704 cm⁻¹ in 3-(4-methoxybenzoyl)pyrano[4,3-b]pyran-5-one ).

Mass Spectrometry (MS) :

Solubility :

- Methoxy-substituted derivatives (e.g., 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile) may exhibit higher aqueous solubility due to the polar -OCH₃ group compared to methyl or halogenated analogs .

生物活性

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is , with a molecular weight of 213.25 g/mol. The structure features a tetrahydropyran ring substituted with a methylbenzoyl group and a carbonitrile functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds containing the tetrahydropyran moiety exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. The following sections detail specific findings related to 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile.

Antimicrobial Activity

In studies evaluating the antibacterial properties of related pyran derivatives, it was found that certain 4H-pyran compounds demonstrated significant inhibition against Gram-positive bacteria. For instance, derivatives similar to 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile showed lower IC50 values compared to standard antibiotics like ampicillin, indicating potent antibacterial effects .

Antioxidant Properties

The antioxidant potential of 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be inferred from studies on related compounds. These studies utilized DPPH radical scavenging assays, where certain derivatives exhibited strong scavenging activity. For example, some pyran derivatives achieved scavenging potencies comparable to well-known antioxidants like BHT .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyran derivatives through their interaction with cyclin-dependent kinases (CDKs). Compounds similar to 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile have been shown to inhibit CDK2 activity, leading to reduced proliferation of cancer cells such as HCT-116. The mechanism involves downregulating CDK2 protein expression and inducing apoptosis through caspase activation .

The biological activity of 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile may be attributed to its ability to interact with various biomolecular targets:

- CDK Inhibition : By inhibiting CDK activity, these compounds can disrupt the cell cycle and promote apoptosis in cancer cells.

- Antioxidant Mechanism : The presence of the carbonitrile group may facilitate electron donation, enhancing the compound's ability to neutralize free radicals.

- Antibacterial Mechanism : The structural features may allow for effective binding to bacterial enzymes or receptors, disrupting cellular functions.

Table 1: Biological Activities of Pyran Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4g | Antibacterial | <10 (against S. aureus) | |

| 4j | Antioxidant | 0.1941 (DPPH assay) | |

| 4d | Anticancer | 75.1 (HCT-116 cells) | |

| BHT | Antioxidant | 0.245 (DPPH assay) |

Case Studies

A notable case study involved the synthesis and evaluation of several pyran derivatives for their biological activities. Among these, compounds exhibiting structural similarities to 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile were tested for their efficacy against various cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis .

常见问题

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR resolves the tetrahydropyran ring conformation and substituent orientation (e.g., coupling constants for axial/equatorial protons) .

- X-Ray Crystallography : Single-crystal analysis provides precise bond angles and torsion angles, critical for confirming the spatial arrangement of the 4-methylbenzoyl and nitrile groups. For instance, monoclinic crystal systems (space group C2/c) with β angles ~112.5° are common in similar derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₁₄H₁₅NO₂: 237.11).

Advanced Tip : Pair experimental data with DFT calculations to model electronic transitions and vibrational spectra.

What safety protocols are essential for handling nitrile-containing tetrahydropyran derivatives?

Q. Basic Research Focus

- Hazard Mitigation : Nitriles can release toxic HCN under thermal stress. Use fume hoods and avoid dust generation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. In case of skin contact, wash immediately with 10% NaHCO₃ solution .

Advanced Tip : Monitor airborne contaminants with real-time gas detectors (e.g., for HCN) during large-scale reactions.

How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Advanced Research Focus

Data discrepancies often arise from conformational flexibility or solvent effects . For example:

- NMR Signal Splitting : Axial vs. equatorial substituents in the tetrahydropyran ring may cause unexpected splitting patterns. Use variable-temperature NMR to assess ring-flipping dynamics .

- Crystallographic Ambiguities : Compare experimental X-ray data (e.g., bond lengths: C–C ~1.54 Å, C–O ~1.43 Å) with Cambridge Structural Database entries to identify outliers .

Methodology : Cross-validate using 2D NMR (COSY, NOESY) and powder XRD to rule out polymorphism.

What computational models are suitable for predicting reactivity and stability?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability (e.g., RMSD plots to assess conformational changes).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For nitrile groups, the LUMO energy often correlates with hydrolysis susceptibility .

- QSAR Models : Relate substituent electronic effects (e.g., Hammett σ values for methylbenzoyl groups) to biological activity.

Case Study : AI models trained on Reaxys data can prioritize synthetic routes with >90% yield predictability .

What challenges arise in crystallizing tetrahydropyran derivatives, and how are they addressed?

Q. Advanced Research Focus

- Crystal Packing : Bulky substituents (e.g., 4-methylbenzoyl) may disrupt hydrogen-bond networks. Use co-crystallization agents (e.g., methanol/water mixtures) to improve lattice formation .

- Disorder Issues : Dynamic disorder in the tetrahydropyran ring can be mitigated by slow evaporation at low temperatures (4°C).

- Data Collection : For monoclinic systems (e.g., a = 22.94 Å, β = 112.5°), optimize θ angles during X-ray exposure to minimize absorption effects .

Table 1: Comparative Crystallographic Data for Analogous Compounds

| Parameter | 4-(4-Methylbenzoyl) Derivative (Predicted) | 4-(4-Methoxyphenyl) Analog |

|---|---|---|

| Space Group | C2/c | C2/c |

| Unit Cell Volume (ų) | ~3650 | 3651.5 |

| β Angle (°) | ~112.5 | 112.576 |

| Z (Molecules/Unit Cell) | 8 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。